

Application Notes and Protocols for Teslascan-Enhanced T1-Weighted MRI

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslascan™ (mangafodipir trisodium) is a paramagnetic contrast agent designed for magnetic resonance imaging (MRI), primarily for the detection and characterization of lesions in the liver and pancreas.[1][2] Following intravenous administration, mangafodipir is preferentially taken up by normal hepatocytes and pancreatic tissue.[1][3] The manganese (Mn²+) ions in Teslascan shorten the longitudinal relaxation time (T1) of water protons in these tissues.[1] This T1 shortening effect leads to a significant increase in signal intensity on T1-weighted MRI sequences, making normal tissue appear brighter.[2][4] Consequently, lesions that do not take up the contrast agent, such as metastases and hepatocellular carcinomas, are more clearly delineated against the enhanced background of healthy tissue.[2][5][6]

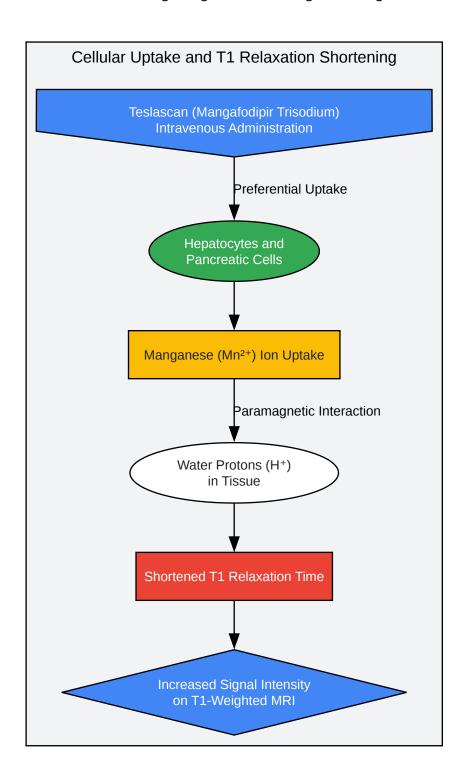
These application notes provide an overview of the recommended T1-weighted imaging sequences and detailed protocols for conducting **Teslascan**-enhanced MRI studies.

Mechanism of Action and Signaling Pathway

Teslascan's contrast enhancement properties are a direct result of the paramagnetic nature of the manganese ion. After intravenous infusion, the mangafodipir trisodium complex undergoes partial dephosphorylation and transmetallation, leading to the release of manganese ions. These ions are then actively transported into hepatocytes and pancreatic acinar cells. The presence of manganese, with its unpaired electrons, creates a fluctuating local magnetic field



that enhances the relaxation rate of nearby water protons, specifically shortening the T1 relaxation time. This results in a stronger signal on T1-weighted images.



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Caption: Signaling pathway of **Teslascan** from administration to MRI signal enhancement.



Recommended T1-Weighted Imaging Sequences

The selection of the appropriate T1-weighted pulse sequence is critical for maximizing the diagnostic utility of **Teslascan**. The primary goal is to achieve high contrast between the enhanced normal tissue and potentially pathological lesions. To achieve this, sequences with short repetition times (TR) and short echo times (TE) are typically employed.[7][8] Studies have shown that a T1-weighted fat-suppressed spin-echo (FS-SE) sequence provides the highest liver enhancement and lesion-liver contrast.[9]

Quantitative Data on Pulse Sequence Performance

The following table summarizes the performance of different T1-weighted pulse sequences in **Teslascan**-enhanced MRI of the liver. The data is derived from a study involving 21 patients with known liver lesions.[9]

Pulse Sequence	Repetition Time (TR) (ms)	Echo Time (TE) (ms)	Flip Angle (°)	Mean Liver Signal-to- Noise Ratio (SNR) (Post- Teslascan)	Mean Lesion- Liver Contrast-to- Noise Ratio (CNR) (Post- Teslascan)
Fat- Suppressed Spin-Echo (FS-SE)	300	12	N/A	43.8	-29.3
Gradient Recalled Echo (GRE)	78	2.3	80	38.4	-19.8
Spin-Echo (SE)	300	12	N/A	29.2	-23.2

Experimental Protocols



Subject Preparation and Teslascan Administration

- Patient Screening: Ensure the patient has no contraindications, such as known hypersensitivity to the components of Teslascan.
- Dosing: The recommended dose of Teslascan is 5 μmol per kilogram of body weight (0.1 mL/kg of the 50 μmol/mL solution).[4]
- Administration: Administer **Teslascan** as a slow intravenous infusion.
 - For liver imaging, the infusion rate should be 2-3 mL/min.[5]
 - For pancreas imaging, a slightly faster rate of 4-6 mL/min can be used.[5]

MRI Acquisition Protocol

The following is a generalized protocol. Specific parameters may need to be adjusted based on the MRI system (e.g., 1.5T vs. 3T) and institutional preferences.[10][11]

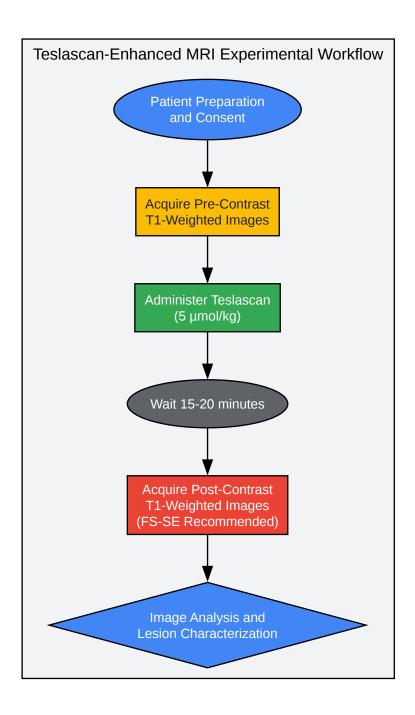
- Pre-Contrast Imaging: Acquire baseline T1-weighted images before the administration of Teslascan. This should include both in-phase and out-of-phase sequences to assess for fatty infiltration and a fat-suppressed T1-weighted sequence.[11]
- Teslascan Infusion: Begin the intravenous infusion of Teslascan as per the administration protocol.
- Post-Contrast Imaging:
 - Image acquisition should commence approximately 15-20 minutes after the start of the infusion to capture near-maximal enhancement of the liver and pancreas.[5] Enhancement can be detectable for up to 24 hours.[4]
 - Acquire a series of T1-weighted sequences. The recommended core sequence is a T1-weighted fat-suppressed spin-echo (FS-SE).[9]
 - Additional T1-weighted gradient-echo (GRE) sequences can also be valuable.



• It is important to maintain consistency in imaging parameters between the pre- and postcontrast scans for accurate comparison.

Experimental Workflow

The workflow for a **Teslascan**-enhanced MRI study can be visualized as follows:



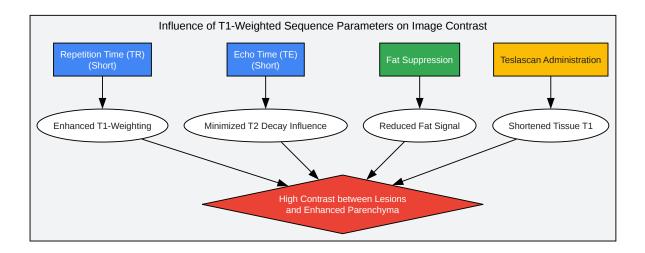
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Caption: A typical experimental workflow for a **Teslascan**-enhanced MRI study.

Logical Relationships in T1-Weighted Imaging

The quality of **Teslascan**-enhanced images is dependent on the interplay of several MRI sequence parameters. The following diagram illustrates the logical relationships between these parameters and the resulting image contrast.



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Caption: Logical relationships of T1 sequence parameters for optimal **Teslascan** contrast.

Conclusion

Teslascan-enhanced MRI is a valuable tool for the evaluation of liver and pancreatic pathologies. Optimal image quality and diagnostic accuracy are achieved through the careful selection and implementation of T1-weighted imaging sequences. A fat-suppressed spin-echo sequence is highly recommended for its superior performance in enhancing liver tissue and improving lesion-to-liver contrast. Adherence to standardized protocols for administration and image acquisition will ensure reliable and reproducible results in both research and clinical settings.



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